molecular formula C11H8BrFN2O B2453961 5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one CAS No. 2092338-54-8

5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one

Cat. No.: B2453961
CAS No.: 2092338-54-8
M. Wt: 283.1
InChI Key: DTBRASVEDUZDQT-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C11H8BrFN2O and its molecular weight is 283.1. The purity is usually 95%.
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Scientific Research Applications

Myocardial Perfusion Imaging with PET

A study by Mou et al. (2012) focused on the synthesis and evaluation of 18F-labeled pyridaben analogs for potential use in myocardial perfusion imaging (MPI) with PET. These compounds demonstrated high heart uptake and low background uptake in animal models, indicating their promise as MPI agents (Mou et al., 2012).

Anticancer Agent and Enzyme Inhibitor

Another study by Noma et al. (2020) synthesized a novel hydrazone compound with significant antioxidant activity and potent cytotoxic effects on cancer cell lines, surpassing cisplatin in efficacy. This research suggests potential applications in anticancer therapies (Noma et al., 2020).

Organic Synthesis and Chemical Reactions

The research by Kaji et al. (1984) explored the synthesis of pyridazino[4,5-e][1,3,4]thiadiazines and their transformation into pyrazolo[3,4-d]pyridazines. This work contributes to the field of organic chemistry by providing insights into ring transformations and the synthesis of novel heterocyclic compounds (Kaji et al., 1984).

Cross-Coupling Reactions

Research by Rieke and Kim (2011) developed a synthetic route for 5-bromo-2-pyridylzinc iodide, demonstrating its utility in various coupling reactions. This work highlights the versatility of bromo-fluorobenzyl compounds in facilitating cross-coupling reactions for synthesizing complex organic molecules (Rieke & Kim, 2011).

Palladium-Catalyzed Cross-Coupling

Estevez, Coelho, and Raviña (1999) reported on the synthesis of (2H)-pyridazin-3-ones substituted at the 5-position through palladium-catalyzed cross-coupling reactions. This research opens avenues for creating a wide array of substituted pyridazinones, useful in various chemical and pharmacological studies (Estevez, Coelho, & Raviña, 1999).

Properties

IUPAC Name

5-bromo-2-[(2-fluorophenyl)methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O/c12-9-5-11(16)15(14-6-9)7-8-3-1-2-4-10(8)13/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBRASVEDUZDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C=C(C=N2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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